1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine
Overview
Description
“1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been widely studied in medicinal chemistry . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents . All the synthesized compounds were found to be potent .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are complex and involve multiple steps . The reactivity of the amine group in the derivatization process makes the 1,3,4-thiadiazole moiety a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the sulfur atom, which contributes to their relatively good liposolubility . This allows these compounds to cross cellular membranes, which is crucial for their biological activity .
Scientific Research Applications
Antimicrobial and Antibacterial Activity
Compounds containing 1,3,4-thiadiazole and piperazine have demonstrated notable antimicrobial and antibacterial properties. For instance, Başoğlu et al. (2013) synthesized compounds with antimicrobial, antilipase, and antiurease activities, showing effectiveness against various microorganisms (Başoğlu et al., 2013). Similarly, a study by Deshmukh et al. (2017) focused on the synthesis of 1,3,4-thiadiazoles and related compounds, revealing moderate antibacterial activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).
Anticancer Properties
Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, identifying compounds with piperazine substituents showing effectiveness against various cancer cell lines (Turov, 2020). Farooqi et al. (2018) synthesized thiadiazole derivatives of ibuprofen and ciprofloxacin, exhibiting potential as anticancer agents following DNA binding studies (Farooqi et al., 2018).
Antileishmanial and Antiviral Activity
Foroumadi et al. (2005) synthesized a series of thiadiazole derivatives showing strong leishmanicidal activity, with a particular compound demonstrating significant potency against Leishmania major promastigotes (Foroumadi et al., 2005). Xia (2015) also reported on thiadiazole amide compounds containing piperazine, which exhibited inhibitory effects on Xanthomonas campestris pv. oryzae, suggesting potential antiviral applications (Xia, 2015).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their biological activities. Rajkumar et al. (2014) achieved the synthesis of piperazine derivatives via a cyclo condensation method, demonstrating their antimicrobial properties (Rajkumar et al., 2014). Omar et al. (2022) prepared N,N'-disubstituted piperazine conjugated with 1,3,4-thiadiazole, showing significant antibacterial activity, especially against gram-negative strains (Omar et al., 2022).
Future Directions
properties
IUPAC Name |
3-ethyl-5-piperazin-1-yl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-2-7-10-8(13-11-7)12-5-3-9-4-6-12/h9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWASAOJLRJWZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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